Cas no 1804468-72-1 (Methyl 3-(difluoromethyl)-4-fluoro-2-methoxypyridine-5-carboxylate)

Methyl 3-(difluoromethyl)-4-fluoro-2-methoxypyridine-5-carboxylate is a fluorinated pyridine derivative with a methoxy and difluoromethyl substituent, offering unique reactivity and stability in synthetic applications. Its structure combines electron-withdrawing and electron-donating groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The difluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy and carboxylate functionalities provide sites for further functionalization. This compound is particularly valuable in the development of bioactive molecules due to its balanced physicochemical properties. Its high purity and well-defined structure ensure reproducibility in research and industrial processes.
Methyl 3-(difluoromethyl)-4-fluoro-2-methoxypyridine-5-carboxylate structure
1804468-72-1 structure
Product Name:Methyl 3-(difluoromethyl)-4-fluoro-2-methoxypyridine-5-carboxylate
CAS No:1804468-72-1
MF:C9H8F3NO3
MW:235.15993309021
CID:4883451
Update Time:2025-06-07

Methyl 3-(difluoromethyl)-4-fluoro-2-methoxypyridine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-(difluoromethyl)-4-fluoro-2-methoxypyridine-5-carboxylate
    • Inchi: 1S/C9H8F3NO3/c1-15-8-5(7(11)12)6(10)4(3-13-8)9(14)16-2/h3,7H,1-2H3
    • InChI Key: UYKSLLHGIKAEFN-UHFFFAOYSA-N
    • SMILES: FC1C(C(=O)OC)=CN=C(C=1C(F)F)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 252
  • XLogP3: 1.7
  • Topological Polar Surface Area: 48.4

Methyl 3-(difluoromethyl)-4-fluoro-2-methoxypyridine-5-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029034394-250mg
Methyl 3-(difluoromethyl)-4-fluoro-2-methoxypyridine-5-carboxylate
1804468-72-1 95%
250mg
$1,058.40 2022-04-02
Alichem
A029034394-500mg
Methyl 3-(difluoromethyl)-4-fluoro-2-methoxypyridine-5-carboxylate
1804468-72-1 95%
500mg
$1,853.50 2022-04-02
Alichem
A029034394-1g
Methyl 3-(difluoromethyl)-4-fluoro-2-methoxypyridine-5-carboxylate
1804468-72-1 95%
1g
$2,981.85 2022-04-02

Additional information on Methyl 3-(difluoromethyl)-4-fluoro-2-methoxypyridine-5-carboxylate

Methyl 3-(difluoromethyl)-4-fluoro-2-methoxypyridine-5-carboxylate (CAS No. 1804468-72-1): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

Methyl 3-(difluoromethyl)-4-fluoro-2-methoxypyridine-5-carboxylate, identified by its CAS number 1804468-72-1, is a sophisticated heterocyclic compound that has garnered significant attention in the realm of chemical and pharmaceutical research. This compound belongs to the pyridine family, a class of molecules widely recognized for their diverse biological activities and industrial applications. The unique structural features of this molecule, particularly the presence of both difluoromethyl and fluoro substituents, contribute to its remarkable chemical properties and potential therapeutic benefits.

The methoxypyridine core of Methyl 3-(difluoromethyl)-4-fluoro-2-methoxypyridine-5-carboxylate plays a pivotal role in determining its reactivity and interaction with biological targets. Pyridine derivatives are well-documented for their role in drug development, often serving as key pharmacophores in various therapeutic agents. The introduction of fluorine atoms into the molecular structure not only enhances the metabolic stability of the compound but also influences its electronic properties, making it a valuable scaffold for medicinal chemists.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds due to their ability to modulate drug efficacy and pharmacokinetics. The difluoromethyl group, in particular, is renowned for its ability to improve binding affinity and resistance to enzymatic degradation. This feature has been leveraged in the design of novel antiviral, anticancer, and anti-inflammatory agents. The presence of both fluoro and difluoromethyl substituents in Methyl 3-(difluoromethyl)-4-fluoro-2-methoxypyridine-5-carboxylate makes it a promising candidate for further investigation in these areas.

The carboxylate moiety at the 5-position of the pyridine ring further enhances the versatility of this compound. Carboxylate groups are frequently incorporated into drug molecules to improve solubility and facilitate interactions with biological targets. Additionally, the methoxy groups at the 2-position contribute to the overall stability and reactivity of the molecule, allowing for diverse functionalization strategies.

difluoromethyl)-4-< strong >fluoro strong > -2 - < strong >methoxypyridine -5 -carboxylate strong > in the development of novel therapeutic agents. For instance, researchers have explored its utility as a building block for kinase inhibitors, which are critical in treating various forms of cancer. The combination of electron-withdrawing fluorine atoms and electron-donating methoxy groups creates a balanced pharmacophore that can effectively interact with protein targets. difluoromethyl strong > and < strong > fluoro strong > groups may enhance binding affinity and selectivity, potentially leading to more effective treatments with fewer side effects. difluoromethyl strong > ) -4 - < strong > fluoro strong > -2 - < strong > methoxypyridine -5 -carboxylate strong > has shown promise in materials science. Its ability to form stable complexes with metal ions makes it a valuable ligand in catalytic systems. These complexes have been explored for their potential in organic synthesis, offering more efficient routes to complex molecules. difluoromethyl strong > ) -4 - < strong > fluoro strong > -2 - < strong > methoxypyridine -5 -carboxylate strong > involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, are often employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's complexity but also showcase the advancements in synthetic organic chemistry that have enabled its production. difluoromethyl strong > ) -4 - < strong > fluoro strong > -2 - < strong > methoxypyridine -5 -carboxylate strong > under various conditions has been thoroughly evaluated. Studies have demonstrated its resistance to hydrolysis and oxidation, making it suitable for long-term storage and transport. Additionally, its solubility profile in common organic solvents allows for easy handling and integration into various chemical processes. difluoromethyl strong > ) -4 - < str ong > fluoro stron g > -2 - < str ong methoxypyridine-5-carboxylate str ong>, with CAS number 1804468-72-1, is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features, including the presence of bothdifluoromethyl< stro ng> stro ng>< stro ng> stro ng>< stro ng> stro ng>< stro ng> stro ng>< stro ng> stro ng>< stro ng> stro ng>< stro ng> stro ng>< stro n ggroup>>and>flu oro group> make it an attractive scaffold for drug discovery. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in modern chemical science.
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